Eed226

PRC2 inhibitor resistance EZH2 Y641N mutation allosteric EED inhibition

Researchers modeling acquired resistance to SAM-competitive EZH2 inhibitors (e.g., tazemetostat) require orthogonal chemical probes with distinct binding sites. EED226 directly addresses this need as a selective EED allosteric inhibitor. - **Key Data**: PRC2 IC50 = 23.4 nM (H3K27me0); EED Kd = 82 nM (ITC). - **Advantage**: Retains full activity against EZH2 Y641N mutants; ~100% oral bioavailability in mice. - **Application**: Orthogonal target validation, combination studies, chronic in vivo dosing.

Molecular Formula C17H15N5O3S
Molecular Weight 369.4 g/mol
Cat. No. B15603109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEed226
Molecular FormulaC17H15N5O3S
Molecular Weight369.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H15N5O3S/c1-26(23,24)14-6-4-12(5-7-14)15-10-19-17(22-11-20-21-16(15)22)18-9-13-3-2-8-25-13/h2-8,10-11H,9H2,1H3,(H,18,19)
InChIKeyDYIRSNMPIZZNBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EED226 Procurement Guide: Quantified Differentiation of the First-in-Class Allosteric PRC2 Inhibitor


EED226 is a first-in-class, orally bioavailable allosteric inhibitor of Polycomb Repressive Complex 2 (PRC2) that directly binds to the H3K27me3-binding pocket of the Embryonic Ectoderm Development (EED) subunit [1]. Unlike SAM-competitive EZH2 catalytic inhibitors, EED226 induces a conformational change upon EED binding that allosterically disrupts PRC2 methyltransferase activity without competing with the S-adenosylmethionine (SAM) cofactor or peptide substrate [2]. EED226 demonstrates potent enzymatic inhibition of PRC2 (IC50 = 23.4 nM with H3K27me0 peptide substrate; 53.5 nM with mononucleosome substrate) and binds EED with a Kd of 82 nM as determined by isothermal titration calorimetry [3]. The compound exhibits near-complete oral bioavailability (~100%) in preclinical models, distinguishing it from many SAM-competitive inhibitors that require parenteral administration [4].

Mechanism
Allosteric EED binder; non-competitive with SAM
Key Differentiator
Retains activity against SAM-competitive inhibitor-resistant mutants
Route
Orally bioavailable tool compound for in vivo models
Co-occupancy
Permits dual-target studies with catalytic EZH2 inhibitors

EED226 vs. Generic PRC2 Inhibitors: Why Substitution Compromises Experimental Integrity


PRC2 inhibitors are mechanistically heterogeneous; substitution of EED226 with SAM-competitive EZH2 inhibitors (e.g., tazemetostat, GSK126) or alternative EED binders (e.g., A-395, MAK683) introduces critical confounding variables. SAM-competitive inhibitors lose efficacy against EZH2 mutants harboring SAM-binding pocket alterations (e.g., Y641N) that arise clinically and experimentally [1]. EED226 retains full inhibitory activity against these SAM-competitive inhibitor-resistant PRC2 complexes due to its distinct allosteric binding site on EED [2]. Furthermore, EED226 does not disrupt the PRC2 complex integrity, enabling co-occupancy studies with SAM-competitive inhibitors—a property not shared by PRC2 destabilizers . Among EED binders, divergent binding thermodynamics and cellular potency profiles preclude direct interchangeability: A-395 exhibits 2.38 kcal/mol stronger experimental binding free energy than EED226, while MAK683 demonstrates sub-nanomolar cellular IC50 values that differ by orders of magnitude from EED226 [3]. Procurement without verifying these orthogonal characteristics risks irreproducible results, particularly in models of acquired resistance or combination therapy.

SAM-competitive
Tazemetostat, GSK126
Lose efficacy against SAM-binding pocket mutants (e.g., Y641N) that EED226 fully inhibits.
May not transfer: mutant PRC2 model-response context differs.
EED binders
A-395, MAK683
Divergent binding thermodynamics and orders-of-magnitude cellular potency differences preclude interchangeability.
Binding free energy vs. functional output relationship may not reproduce.

EED226 Quantitative Differentiation: Head-to-Head Evidence vs. Closest Analogs


EED226 Retains Full Inhibitory Activity Against SAM-Competitive Inhibitor-Resistant EZH2 Mutants

EED226 effectively inhibits PRC2 complexes containing EZH2 proteins with mutations (e.g., Y641N) that confer resistance to SAM-competitive inhibitors such as GSK126 and tazemetostat. In contrast, SAM-competitive EZH2 inhibitors exhibit markedly reduced potency against these mutant complexes [1]. Quantitative cell viability assays demonstrate that EED226 selectively kills cells carrying the heterozygous Y641N mutation, while wild-type cells remain less sensitive .

Mutant PRC2 activity
Head-to-head
Retains full inhibition vs. SAM-competitive inhibitor resistance (Y641N); selective cell killing in heterozygous mutant lines.
Supports resistance-model endpoint context.
Data to verify in specific lymphoma lines.
PRC2 inhibitor resistance EZH2 Y641N mutation allosteric EED inhibition

EED226 vs. A-395: Divergent Binding Thermodynamics and Cellular Anti-Proliferative Potency

Computational alanine scanning reveals that the experimental binding free energy of EED/A-395 is 2.38 kcal/mol more favorable than that of EED/EED226, indicating stronger thermodynamic stabilization for A-395 [1]. However, this enhanced binding affinity does not translate into proportionally greater cellular potency: in KARPAS422 B-cell lymphoma cells, EED226 exhibits an IC50 of 125.4 ± 13.4 nM for growth inhibition, while A-395 shows an IC50 of 62.9 ± 5.4 nM—a difference of approximately 2-fold [2]. This disconnect between binding thermodynamics and cellular efficacy underscores the non-linear relationship between target engagement and functional output for EED inhibitors.

Binding vs. cellular potency
Head-to-head
A-395 binding 2.38 kcal/mol stronger; EED226 cell IC50 = 125.4 nM vs. A-395 62.9 nM (KARPAS422).
Reported non-linear target-engagement to functional output.
Rank-order potency review; model-specific.
EED inhibitor binding affinity ITC thermodynamics KARPAS422 cell proliferation

EED226 Demonstrates ~100% Oral Bioavailability, Enabling Flexible Dosing Regimens vs. Parenteral SAM-Competitive Inhibitors

EED226 exhibits approximately 100% oral bioavailability in preclinical models, with very low in vivo clearance, a low volume of distribution (0.8 L/kg), a terminal half-life of 2.2 hours, and moderate plasma protein binding (14.4%) [1]. In contrast, SAM-competitive EZH2 inhibitors such as GSK126 are typically administered via intraperitoneal injection in preclinical studies, reflecting their limited oral bioavailability . This PK profile enables oral gavage dosing of EED226 in chronic treatment paradigms, including 14-day bid regimens at 300 mg/kg in CD-1 mice with good tolerability and no apparent adverse effects .

Oral bioavailability
Cross-study
~100% oral bioavailability; Vd = 0.8 L/kg; t1/2 = 2.2 h; PPB = 14.4%.
Supports oral-dosing model context.
Preclinical PK context; GSK126 often requires IP.
oral bioavailability pharmacokinetics in vivo dosing PRC2 inhibitor PK

EED226 Exhibits Non-Competitive Inhibition Kinetics vs. SAM-Competitive EZH2 Inhibitors, Enabling Co-Occupancy Studies

EED226 is non-competitive with respect to both SAM and peptide substrates, a kinetic profile distinct from SAM-competitive EZH2 inhibitors such as tazemetostat and GSK126, which compete directly with the SAM cofactor [1]. X-ray crystallography confirms that EED226 binds to the H3K27me3-binding pocket on the EED subunit, inducing a conformational change that allosterically inactivates PRC2 without disrupting the EZH2-EED-SUZ12 complex [2]. Importantly, EED226 can occupy its binding pocket even when a SAM-competitive inhibitor is simultaneously bound to the EZH2 active site, enabling co-occupancy studies . This property is not shared by compounds that physically disrupt PRC2 complex stability.

Co-occupancy mechanism
Head-to-head
Non-competitive with SAM; distinct EED pocket binding; permits co-occupancy with catalytic inhibitors.
Enables combination target-engagement studies.
PDB 5GSA confirms binding site.
allosteric inhibition non-competitive kinetics PRC2 co-occupancy EED binding pocket

EED226 Demonstrates Selective Cellular Cytotoxicity in EZH2-Mutant Lymphoma vs. Broad-Spectrum PRC2 Inhibitors

EED226 exhibits selective cell-killing effects in cells carrying heterozygous EZH2-activating mutations (e.g., Y641N), while showing reduced potency in wild-type cells . In KARPAS422 lymphoma cells harboring the Y641N mutation, EED226 reduces global H3K27me3 levels dose-dependently and inhibits proliferation with an IC50 of 125.4 ± 13.4 nM [1]. This mutation-selective cytotoxicity profile mirrors that of SAM-competitive EZH2 inhibitors but with the added advantage of retaining activity against SAM-binding site mutants [2]. In vivo, EED226 induces robust and sustained tumor regression in EZH2-mutant preclinical DLBCL xenograft models, achieving 100% tumor growth inhibition (TGI) at 40 mg/kg after 32 days of oral dosing [3].

Cell proliferation
Class-level
KARPAS422 IC50 = 125.4 nM; in vivo 100% TGI at 40 mg/kg p.o. in xenograft.
Supports EZH2-mutant model-response context.
Class-level inference; mutation-selective profile review.
EZH2 mutation DLBCL KARPAS422 cell viability selective cytotoxicity

EED226 Exhibits Moderate Cellular Permeability and Efflux Ratio, Dictating Specific In Vitro Assay Conditions

EED226 displays moderate permeability in Caco-2 cell monolayers, with an apparent permeability coefficient (Papp) of 3.0 × 10⁻⁶ cm/s (apical-to-basolateral) and an efflux ratio of 7.6, indicating active efflux transporter involvement . This permeability profile is consistent with its classification as a BCS Class II/IV compound and necessitates careful consideration of assay duration and serum protein content in cell-based experiments. Despite moderate permeability, EED226 achieves ~100% oral bioavailability in vivo due to its low intrinsic clearance and favorable solubility in lipid-based formulations [1]. Researchers should optimize in vitro incubation times (≥3 days for maximal H3K27me3 reduction in G401 cells) and consider formulation strategies for in vivo studies [2].

Permeability
Supporting
Caco-2 Papp (A→B) = 3.0 × 10⁻⁶ cm/s; efflux ratio = 7.6.
In vitro assay-condition context.
Requires extended incubation; formulation review.
Caco-2 permeability efflux ratio cell-based assay optimization PK/PD

EED226 Optimal Application Scenarios: Evidence-Based Procurement Guidance


Investigating Acquired Resistance to SAM-Competitive EZH2 Inhibitors in Lymphoma Models

EED226 is the preferred tool compound for studying PRC2-dependent cancers that have developed resistance to SAM-competitive EZH2 inhibitors (e.g., tazemetostat, GSK126). Its ability to fully inhibit PRC2 complexes containing EZH2 Y641N and other SAM-binding pocket mutants enables researchers to model and overcome clinically relevant resistance mechanisms [1]. Orthogonal validation using EED226 can confirm whether observed phenotypes are truly PRC2-dependent or reflect off-target effects of SAM-competitive inhibitors [2].

Chronic Oral Dosing Paradigms in Preclinical Tumor Xenograft Studies

EED226's near-complete oral bioavailability (~100%) and favorable tolerability profile at doses up to 300 mg/kg bid for 14 days make it uniquely suited for chronic oral dosing studies in mice [1]. Researchers can achieve continuous target coverage without the stress and handling artifacts associated with repeated intraperitoneal injections required for many SAM-competitive inhibitors. This enables long-term efficacy studies in EZH2-mutant DLBCL xenograft models, where EED226 achieves 100% tumor growth inhibition at 40 mg/kg after 32 days [2].

Combination Therapy Studies with SAM-Competitive EZH2 Inhibitors

Because EED226 binds to the EED subunit without disrupting PRC2 complex integrity and does not compete with SAM, it can co-occupy the PRC2 complex simultaneously with SAM-competitive EZH2 inhibitors [1]. This property enables dual-targeting combination studies to assess whether simultaneous inhibition of both the catalytic EZH2 site and the allosteric EED pocket yields additive or synergistic anti-tumor effects [2]. Such studies are mechanistically impossible with PRC2 disruptors or with two SAM-competitive inhibitors.

Orthogonal Chemical Probe Validation of PRC2 Dependency

EED226 serves as an essential orthogonal chemical probe for validating PRC2 dependency in cellular and in vivo models. Its distinct binding site (EED H3K27me3 pocket) and allosteric mechanism provide a critical counter-screen to SAM-competitive EZH2 inhibitors [1]. When both EED226 and a SAM-competitive inhibitor produce the same phenotypic outcome (e.g., H3K27me3 reduction, growth inhibition), confidence in PRC2 target engagement is substantially increased [2]. This orthogonal validation approach is recommended by the Chemical Probes Portal for robust target deconvolution [3].

Application
Selection Property
Validation Focus
Resistance-model studies
Mutant PRC2 inhibition profile
SAM-competitive inhibitor-resistant endpoint context
Chronic oral dosing models
Oral bioavailability and tolerability
Continuous target-coverage model review
Dual-target combination studies
Non-competitive co-occupancy
PRC2 dual-inhibition endpoint interpretation
Orthogonal chemical probe validation
Distinct allosteric binding site
PRC2 target-engagement confirmation

Technical Documentation Hub

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